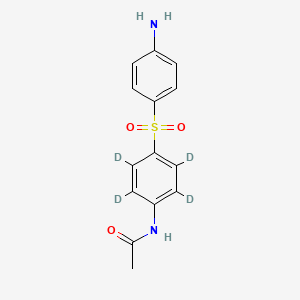

N-acetyl Dapsone (D4')

Description

Contextualization of N-acetyl Dapsone (B1669823) as a Key Dapsone Metabolite in Biochemical Systems

Dapsone, an anti-inflammatory and antibacterial compound, undergoes extensive metabolism in the body, primarily in the liver. caymanchem.comnih.gov One of the main metabolic pathways is acetylation, a process mediated by the N-acetyltransferase enzyme, which results in the formation of N-acetyl Dapsone, also known as monoacetyldapsone (B194098) (MADDS). caymanchem.comnih.gov This metabolite is considered the major metabolite of Dapsone. caymanchem.commedchemexpress.comimmunomart.com

The process of acetylation is reversible, and an equilibrium is typically achieved between Dapsone and its monoacetylated form. caymanchem.com The ratio of MADDS to Dapsone can vary among individuals due to genetic differences in the N-acetyltransferase enzyme, leading to classifications of "slow" and "rapid" acetylators. researchgate.net This genetic polymorphism has significant implications for the pharmacokinetics and, potentially, the efficacy and toxicity of Dapsone.

Another major metabolic pathway for Dapsone is N-hydroxylation, which produces Dapsone hydroxylamine (B1172632) (DDS-NOH). nih.govnih.gov While acetylation is a primary pathway, research suggests that the formation of the hydroxylamine metabolite is a more critical determinant of the inter-subject variability in the oral clearance of Dapsone. nih.gov Both N-acetyl Dapsone and Dapsone hydroxylamine are eventually found in urine, often conjugated as N-glucuronides and N-sulphates. researchgate.net

Significance of Deuterium (B1214612) Labeling (D4') in Contemporary Biochemical and Metabolic Research

The use of stable isotope-labeled compounds, such as N-acetyl Dapsone (D4'), has become a cornerstone of modern biochemical and metabolic research. medchemexpress.com Deuterium (D), a stable isotope of hydrogen, is incorporated into the N-acetyl Dapsone molecule, creating a "heavy" version of the compound. medchemexpress.commedchemexpress.commedchemexpress.com This labeling does not significantly alter the compound's chemical properties but allows for its precise differentiation and quantification from its unlabeled counterpart in biological samples. veeprho.com

The key advantages of using deuterium-labeled compounds like N-acetyl Dapsone (D4') include:

Internal Standards in Analytical Chemistry: Deuterated analogs are frequently used as internal standards in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). veeprho.com This improves the accuracy and reliability of quantifying the parent drug and its metabolites in complex biological matrices such as plasma and urine. veeprho.com

Tracing Metabolic Pathways: The deuterium label acts as a tracer, enabling researchers to follow the metabolic fate of Dapsone and its metabolites within a biological system. This provides valuable insights into the rates of acetylation, deacetylation, and other metabolic transformations.

Pharmacokinetic Studies: Deuterium labeling is instrumental in pharmacokinetic research to accurately determine absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. medchemexpress.comveeprho.com It can help elucidate the impact of factors like genetic variations in metabolism on drug disposition. medchemexpress.com

Overview of Academic Research Trajectories for N-acetyl Dapsone Investigations

Academic research involving N-acetyl Dapsone, and particularly its deuterated form, has focused on several key areas:

Analytical Method Development: A significant body of research has been dedicated to developing and validating sensitive and specific analytical methods, primarily LC-MS/MS, for the simultaneous determination of Dapsone and N-acetyl Dapsone in biological fluids. caymanchem.com These methods are crucial for clinical monitoring and pharmacokinetic studies.

Pharmacogenetic Studies: The bimodal distribution of the acetylation ratio (MADDS:Dapsone) has made it a tool for phenotyping individuals as "slow" or "rapid" acetylators. nih.govresearchgate.net Research in this area investigates how these genetic differences influence drug response and the potential for adverse effects.

Drug Interaction Studies: Research has explored the interactions between Dapsone and other drugs. For instance, a bidirectional interaction exists between Dapsone and trimethoprim, leading to higher concentrations of both drugs when co-administered. researchgate.net

Interactive Data Table: Properties of N-acetyl Dapsone

| Property | Value | Source |

| Chemical Name | N-[4-[(4-aminophenyl)sulfonyl]phenyl]-acetamide | caymanchem.comlgcstandards.com |

| Synonyms | MADDS, Monoacetyldapsone | medchemexpress.comscbt.com |

| Molecular Formula | C14H14N2O3S | caymanchem.comimmunomart.com |

| Molecular Weight | 290.34 g/mol | immunomart.comscbt.com |

| CAS Number | 565-20-8 | caymanchem.comimmunomart.com |

Interactive Data Table: Properties of N-acetyl Dapsone (D4')

| Property | Value | Source |

| Chemical Name | N-(4-((4-Aminophenyl-2,3,5,6-d4)sulfonyl)phenyl)acetamide | synzeal.comcleanchemlab.com |

| Synonyms | MADDS D4' | glpbio.com |

| Molecular Formula | C14H10D4N2O3S | synzeal.comacanthusresearch.com |

| Molecular Weight | 294.4 g/mol | cleanchemlab.com |

| Parent Drug | Dapsone | acanthusresearch.com |

| Category | Drug Metabolites Stable Isotope Labeled Reference Standards | acanthusresearch.com |

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O3S |

|---|---|

Molecular Weight |

294.36 g/mol |

IUPAC Name |

N-[4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide |

InChI |

InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)/i4D,5D,8D,9D |

InChI Key |

WDOCBIHNYYQINH-DOGSKSIHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)N)[2H] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Biotransformation Pathways and Enzymatic Regulation of N Acetyl Dapsone

Enzymatic Acetylation of Dapsone (B1669823) to N-acetyl Dapsone: Role of N-acetyltransferase (NAT) Enzymes

The formation of N-acetyl Dapsone from dapsone is catalyzed by N-acetyltransferase (NAT) enzymes. scielo.brnih.gov This process involves the transfer of an acetyl group from acetyl-CoA to an arylamine substrate, a reaction mechanism known as a ping-pong bi-bi reaction. wikipedia.orgmdpi.comal-edu.com

Two primary isoforms of N-acetyltransferase, NAT1 and NAT2, are expressed in human tissues. scielo.brhbz-nrw.de Research has identified NAT2 as the principal enzyme responsible for the acetylation of dapsone to N-acetyl Dapsone. medpath.comoup.com While NAT1 has a broad tissue distribution and is involved in the metabolism of substrates like p-aminobenzoic acid (PABA), NAT2 is predominantly found in the liver and intestine and acetylates a range of drugs, including dapsone. oup.comfrontiersin.org Studies using bacterially expressed NAT enzymes have confirmed that NAT2 has a higher affinity for dapsone compared to NAT1. nih.gov

The acetylation of dapsone is a significant metabolic pathway, with N-acetyl Dapsone being the major metabolite. caymanchem.com The enzyme kinetics of this process have been investigated in various research models. In human liver cytosol from individuals predicted to be fast acetylators, the apparent Michaelis-Menten constant (KM) for the formation of N-acetyl Dapsone was approximately 98 ± 17.6 µM, with a maximum velocity (Vmax) of 190 ± 20 pmol/min/mg of cytosol protein. nih.gov

Further studies using bacterially expressed enzymes have provided more specific kinetic parameters for the two main NAT isoforms:

NAT1: The apparent KM for dapsone acetylation was 687 µM. nih.gov

NAT2: The apparent KM was significantly lower at 136 µM, indicating a higher affinity of this isoform for dapsone. nih.gov

These findings are consistent with the established role of NAT2 as the primary enzyme in dapsone acetylation. oup.comnih.gov The reaction follows a ping-pong bi-bi mechanism, where the enzyme is first acetylated by acetyl-CoA, and then the acetyl group is transferred to the dapsone molecule. wikipedia.orgmdpi.comal-edu.com

Table 1: Enzyme Kinetic Parameters for Dapsone Acetylation

| Enzyme/System | Apparent KM (µM) | Apparent Vmax |

|---|---|---|

| Human Liver Cytosol (Fast Acetylators) | 98 ± 17.6 | 190 ± 20 pmol/min/mg |

| Bacterially Expressed NAT1 | 687 | Not specified |

| Bacterially Expressed NAT2 | 136 | Not specified |

Data sourced from a study on human liver arylamine N-acetyltransferases. nih.gov

The activity of the NAT2 enzyme is subject to significant interindividual variation due to genetic polymorphisms. who.intwho.int These genetic differences lead to distinct acetylator phenotypes, broadly categorized as "slow," "intermediate," and "fast" acetylators. josorge.comfrontiersin.org The prevalence of the slow acetylator phenotype is estimated to be between 40% and 60% in White and African populations. who.intwho.int

Several single nucleotide polymorphisms (SNPs) in the NAT2 gene are responsible for these variations in enzyme function. frontiersin.orgnih.gov Alleles such as NAT25, NAT26, and NAT27 are associated with reduced N-acetylation activity compared to the wild-type NAT24 allele. frontiersin.orgnih.gov Individuals with two slow alleles are classified as slow acetylators, while those with one or two fast alleles are intermediate or fast acetylators, respectively. nih.gov

These genetic variations directly impact the rate of N-acetyl Dapsone formation. researchgate.net Slow acetylators exhibit a reduced capacity to metabolize dapsone via this pathway. nih.gov The acetylation ratio, which is the ratio of the plasma concentration of N-acetyl Dapsone to dapsone, is a commonly used measure to determine an individual's acetylator phenotype. nih.gov This ratio shows a wide interindividual variation, ranging from 0.1 to 2.0, and exhibits a bimodal distribution corresponding to the different acetylator phenotypes. medpath.com

Deacetylation Processes and Equilibrium with Parent Dapsone

The formation of N-acetyl Dapsone is a reversible process. scielo.br N-acetyl Dapsone can be deacetylated back to the parent compound, dapsone. caymanchem.comasm.org This continuous acetylation and deacetylation leads to a constant equilibrium between dapsone and N-acetyl Dapsone, which is typically established within a few hours of dapsone administration. medpath.comwho.intjosorge.com

Interplay of N-acetylation with Other Dapsone Metabolic Pathways in Research Systems

The metabolism of dapsone is not limited to N-acetylation. It also undergoes N-hydroxylation, a pathway mediated by cytochrome P450 (CYP) enzymes. scielo.brnih.govresearchgate.net

N-hydroxylation of dapsone leads to the formation of dapsone hydroxylamine (B1172632) (DDS-NOH), a metabolite that is also subject to further metabolic processes. scielo.brresearchgate.net Research indicates an inverse relationship between the N-acetylation and N-hydroxylation pathways of dapsone metabolism. nih.gov At a steady state, an inverse correlation (r = -0.69; P < .005) has been observed between acetylation and hydroxylation. nih.gov This suggests that individuals with a higher rate of acetylation may have a lower rate of hydroxylation, and vice versa. nih.gov

The formation of the hydroxylamine metabolite appears to be more critical than acetylation in determining the intersubject variability in the oral clearance of dapsone. nih.gov Studies have shown that the formation clearance of hydroxylamine has a strong correlation with the oral clearance of dapsone (r = 0.96). nih.govresearchgate.net While acetylation status (fast vs. slow) does not significantly explain the variability in dapsone's oral clearance, variations in N-hydroxylation may have more significant clinical implications. nih.gov

The N-hydroxylation pathway is primarily mediated by CYP enzymes, including CYP3A4, CYP2E1, CYP2C9, and CYP2C19. scielo.brresearchgate.netscielo.br N-acetyl Dapsone itself can also be hydroxylated to form monoacetyl dapsone hydroxylamine (MADDS-NHOH). scielo.brresearchgate.net

N-acetyl dapsone, also known as monoacetyldapsone (B194098) (MADDS), is the primary metabolite of the antibacterial and anti-inflammatory compound dapsone. caymanchem.comglpbio.cnmedchemexpress.com The biotransformation of its parent compound, dapsone, is a complex process primarily occurring in the liver, involving competing pathways of acetylation and hydroxylation. researchgate.netnih.govbiomol.com N-acetyl dapsone is central to these metabolic events, being both a product of a major pathway and a substrate for subsequent reactions.

Sequential and Parallel Metabolic Transformations Involving N-acetyl Dapsone

The metabolism of dapsone involves distinct but interconnected pathways where N-acetyl dapsone is a key intermediate. These transformations can be categorized as parallel, where the parent drug is metabolized through different routes, and sequential, where a metabolite is further transformed.

Parallel Pathways: N-acetylation and N-hydroxylation

Dapsone is metabolized in the liver via two primary, competing parallel routes: N-acetylation and N-hydroxylation. researchgate.netnih.govresearchgate.net

N-acetylation to N-acetyl Dapsone: The main metabolic pathway for dapsone is N-acetylation, which results in the formation of N-acetyl dapsone (monoacetyldapsone). nih.govnih.gov This reaction is catalyzed by the cytosolic enzyme N-acetyltransferase (NAT). researchgate.netnih.govresearchgate.net The activity of this enzyme is subject to genetic polymorphism, leading to significant inter-individual variations in the rate of acetylation, categorizing individuals as either "slow" or "rapid" acetylators. nih.govinchem.org

N-hydroxylation to Dapsone Hydroxylamine: The alternative parallel pathway is the N-oxidation of dapsone to form dapsone hydroxylamine (DDS-NHOH). researchgate.netinchem.org This reaction is mediated by the cytochrome P450 (CYP) enzyme system, with several isozymes implicated, including CYP2C9, CYP3A4, and others. scielo.brcapes.gov.br Research indicates an inverse relationship between the acetylation and hydroxylation pathways at a steady state. nih.gov

Sequential Transformation and Deacetylation

Once formed, N-acetyl dapsone is part of a dynamic equilibrium and can also be a substrate for further metabolic change.

Sequential N-hydroxylation: N-acetyl dapsone can undergo its own sequential metabolic transformation through N-hydroxylation, leading to the formation of monoacetyl dapsone hydroxylamine (MADDS-NHOH). researchgate.netresearchgate.net This adds another layer to the complexity of dapsone biotransformation.

Deacetylation (Reversible Metabolism): A crucial aspect of N-acetyl dapsone's metabolic profile is its ability to be deacetylated back to the parent compound, dapsone. caymanchem.combiomol.com This reversible reaction means that an equilibrium is eventually established between dapsone and N-acetyl dapsone in the body. caymanchem.combiomol.com The rates of disappearance of both dapsone and N-acetyl dapsone from plasma have been observed to be the same, irrespective of which compound was administered, highlighting this metabolic balance. researchgate.net

The interplay of these pathways determines the metabolic profile of dapsone within an individual. The balance between acetylation and deacetylation, combined with the parallel N-hydroxylation pathway, dictates the relative concentrations of dapsone and its various metabolites. nih.govresearchgate.net

Table 1: Key Enzymes in the Metabolism of Dapsone and N-acetyl Dapsone

| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Substrate | Product |

| N-acetyltransferase | NAT | N-acetylation | Dapsone | N-acetyl Dapsone |

| Cytochrome P450 | CYP2C9, CYP3A4, others | N-hydroxylation | Dapsone | Dapsone Hydroxylamine |

| Cytochrome P450 | Not fully specified | N-hydroxylation | N-acetyl Dapsone | Monoacetyl dapsone hydroxylamine |

| Not fully specified | Deacetylases | Deacetylation | N-acetyl Dapsone | Dapsone |

Table 2: Metabolic Pathways and Resulting Compounds

| Pathway Type | Description | Initial Substrate | Primary Product |

| Parallel | Dapsone is acetylated in the liver. | Dapsone | N-acetyl Dapsone (MADDS) |

| Parallel | Dapsone is hydroxylated by CYP enzymes. | Dapsone | Dapsone Hydroxylamine (DDS-NHOH) |

| Sequential | N-acetyl dapsone is further hydroxylated. | N-acetyl Dapsone | Monoacetyl dapsone hydroxylamine (MADDS-NHOH) |

| Reversible | N-acetyl dapsone is converted back to its parent compound. | N-acetyl Dapsone | Dapsone |

Advanced Analytical Methodologies for N Acetyl Dapsone D4 Quantitation and Characterization in Research

Chromatographic Techniques for N-acetyl Dapsone (B1669823) Analysis

Chromatographic techniques are fundamental in separating and quantifying N-acetyl Dapsone from complex biological matrices. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Thin-Layer Chromatography (TLC) are the primary methods utilized in research.

High-Performance Liquid Chromatography (HPLC) Applications for N-acetyl Dapsone

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous analysis of Dapsone and its primary metabolite, N-acetyl Dapsone. nih.govdeepdyve.com This method is valued for its accuracy and convenience in research applications. nih.gov Various HPLC methods have been developed and validated for the estimation of Dapsone and by extension, its metabolites, in different formulations and biological samples. researchgate.netdissolutiontech.comjapsonline.com

Reversed-phase HPLC is a common approach, often utilizing a C18 column. researchgate.netjapsonline.compacific.edu The mobile phase composition is a critical parameter that is optimized to achieve good separation and well-defined peaks. Typical mobile phases consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netpacific.edu For instance, a mobile phase of acetonitrile and water (50:50, v/v) has been used effectively. sci-hub.se Another method employed a mixture of methanol and water in a 40:60 v/v ratio, which provided well-resolved peaks with minimal tailing. researchgate.net The pH of the mobile phase can also be adjusted, for example with acetic acid, to improve separation. japsonline.com

Detection is commonly performed using a UV detector at a wavelength where N-acetyl Dapsone exhibits strong absorbance, such as 254 nm or 295 nm. sci-hub.senih.gov The retention time for N-acetyl Dapsone will vary depending on the specific chromatographic conditions.

Several studies have demonstrated the successful application of HPLC for the simultaneous determination of Dapsone and N-acetyl Dapsone (also referred to as monoacetyldapsone (B194098) or MADDS) in plasma and other biological fluids. nih.govnih.govnih.gov These methods are crucial for understanding the metabolic profile of Dapsone. For example, a method was developed for the simultaneous analysis of dapsone, monoacetyldapsone, and pyrimethamine (B1678524) in capillary blood samples dried on filter paper, showcasing the adaptability of HPLC for various sample types. nih.gov

Table 1: Examples of HPLC Methods for N-acetyl Dapsone Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | C-18 reversed-phase | Luna C18 (5 μm, 15 cm x 4.6 mm) | C18 (5 µm, 3.9 × 150 mm) |

| Mobile Phase | 67% aqueous pH 6 phosphate (B84403) buffer, 23% acetonitrile, 10% methanol | Methanol:Water (40:60 v/v) | 0.03 M potassium dihydrogen phosphate:methanol (70:30, v/v) |

| Flow Rate | 1 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 285 nm | UV at 260 nm | UV at 295 nm |

| Reference | pacific.edu | researchgate.net | dissolutiontech.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection and Profiling of N-acetyl Dapsone

For ultrasensitive detection and profiling of N-acetyl Dapsone, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netresearchgate.net This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, allowing for the accurate quantification of low concentrations of the analyte in complex biological matrices like plasma. researchgate.netnih.gov

Validated LC-MS/MS methods are available for the simultaneous determination of Dapsone and N-acetyl Dapsone. researchgate.netfda.govfda.gov These methods often employ a reversed-phase column, such as a Chromolith C18, for separation. researchgate.net The mobile phase typically consists of an organic solvent like acetonitrile and an aqueous solution containing a modifier such as ammonium (B1175870) acetate (B1210297) or formic acid to enhance ionization. researchgate.netresearchgate.net

Detection is achieved using an electrospray ionization (ESI) source, usually in the positive ion multiple reaction monitoring (MRM) mode. researchgate.net In MRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, which is often a deuterated version of the analyte like Dapsone-d8. researchgate.net For N-acetyl Dapsone, a common ion transition monitored is m/z 291.1→156.0. researchgate.net

The high sensitivity of LC-MS/MS allows for the determination of N-acetyl Dapsone at very low concentrations, with lower limits of quantitation (LLOQ) reported in the picogram to nanogram per milliliter range. nih.gov For instance, one method reported an LLOQ of 100 pg/mL for monoacetyldapsone (MAD), another name for N-acetyl Dapsone. nih.gov Another study detailed a method with a linear range of 0.25-20.00 ng/mL for N-acetyl Dapsone in human plasma. researchgate.net

Table 2: Performance Characteristics of an LC-MS/MS Method for N-acetyl Dapsone

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 0.25–20.00 ng/mL | researchgate.net |

| Lower Limit of Quantitation (LLOQ) | 100 pg/mL | nih.gov |

| Ion Transition (MRM) | m/z 291.1 → 156.0 | researchgate.net |

| Internal Standard | Dapsone D8 | researchgate.net |

Thin-Layer Chromatography (TLC) in N-acetyl Dapsone Research

Thin-Layer Chromatography (TLC) offers a simpler and more cost-effective alternative for the analysis of Dapsone and its metabolites, including N-acetyl Dapsone. researchgate.netirjmets.com While not as sensitive or quantitative as HPLC or LC-MS/MS, TLC is a valuable tool for qualitative analysis and for monitoring the progress of chemical reactions. ilsl.br

In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. ilsl.br The plate is then placed in a developing chamber with a suitable mobile phase. The separation of components is achieved based on their differential migration up the plate. For the analysis of Dapsone and its acetylated derivatives, a mobile phase of ethyl acetate-toluene (1:1, v/v) has been used. researchgate.net

After development, the separated spots can be visualized under UV light or by using a colorimetric reagent. ilsl.br Densitometric measurement of the spots can provide semi-quantitative information. researchgate.net TLC methods have been successfully used to separate Dapsone from its oxidative degradation products and can be stability-indicating. researchgate.net

One study utilized TLC for the separation of Dapsone and its N-acetylated derivatives from urine extracts, demonstrating its utility in analyzing biological samples. ilsl.br Another application involved examining the production of prostaglandin (B15479496) D2 under the influence of dapsone, where TLC was used to separate the relevant compounds. nih.gov

Method Validation and Performance Evaluation for N-acetyl Dapsone Analytical Assays

The validation of analytical methods is crucial to ensure the reliability and accuracy of the data generated. For N-acetyl Dapsone assays, validation encompasses several key parameters, including specificity, selectivity, linearity, accuracy, and precision.

Specificity and Selectivity in Complex Biological Matrices for N-acetyl Dapsone (Non-Clinical Focus)

Specificity and selectivity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as metabolites, impurities, and matrix components. sci-hub.seresearchgate.net In the context of N-acetyl Dapsone analysis in non-clinical research, this is particularly important due to the complexity of biological matrices.

For HPLC methods, specificity is often demonstrated by comparing the chromatograms of blank matrix samples, matrix samples spiked with the analyte and any potential interfering substances, and actual study samples. researchgate.net The absence of interfering peaks at the retention time of N-acetyl Dapsone indicates the specificity of the method. dissolutiontech.com Gradient HPLC methods can be particularly effective in separating N-acetyl Dapsone from its impurities. sci-hub.se

In LC-MS/MS analysis, specificity is inherently high due to the use of MRM. By monitoring a specific precursor-to-product ion transition, the method can selectively detect N-acetyl Dapsone even in the presence of co-eluting compounds. researchgate.net Validation studies for LC-MS/MS methods for N-acetyl Dapsone have confirmed their selectivity in human plasma. researchgate.netfda.gov

Linearity, Accuracy, and Precision Assessments for N-acetyl Dapsone Quantification

Linearity, accuracy, and precision are fundamental parameters for the quantitative validation of analytical methods for N-acetyl Dapsone.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of calibration standards at different concentrations and performing a linear regression analysis. sci-hub.se For HPLC and LC-MS/MS methods for N-acetyl Dapsone, excellent linearity is often observed, with correlation coefficients (r²) greater than 0.999. dissolutiontech.comsci-hub.seresearchgate.net For example, one LC-MS/MS method demonstrated linearity for N-acetyl Dapsone in the concentration range of 0.25-20.00 ng/mL. researchgate.net An HPLC method showed linearity for related impurities over a range of 0.05 to 0.40%. sci-hub.se

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percent recovery. japsonline.com For N-acetyl Dapsone assays, the accuracy is generally expected to be within ±15% of the nominal value (or ±20% at the LLOQ). researchgate.net For instance, one validated LC-MS/MS method reported accuracies for N-acetyl Dapsone to be within 100±15%. researchgate.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-run precision (repeatability) and inter-run precision (intermediate precision). researchgate.net For N-acetyl Dapsone quantification, the precision is typically required to be ≤15% RSD (or ≤20% at the LLOQ). researchgate.net Validated methods have reported intra- and inter-run precisions of less than 15% for N-acetyl Dapsone. researchgate.net

Table 3: Validation Parameters for a N-acetyl Dapsone LC-MS/MS Assay

| Parameter | Acceptance Criteria | Reported Value | Reference |

|---|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.999 | sci-hub.seresearchgate.net |

| Accuracy | Within ±15% of nominal | Within 100±15% | researchgate.net |

| Intra-run Precision (%RSD) | ≤ 15% | < 15% | researchgate.net |

| Inter-run Precision (%RSD) | ≤ 15% | < 15% | researchgate.net |

Limits of Detection and Quantification for N-acetyl Dapsone

The determination of detection and quantification limits for N-acetyl Dapsone is fundamental for the validation of bioanalytical methods, ensuring both sensitivity and reliability in research applications. These limits are often established using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Various studies have reported different limits of detection (LOD) and quantification (LOQ) for N-acetyl Dapsone, which can be influenced by the analytical technique, sample matrix (e.g., plasma, serum), and specific method parameters. For instance, in a method for the simultaneous determination of dapsone and N-acetyl dapsone, the calibration curve for N-acetyl dapsone was linear in the concentration range of 0.25 to 20.00 ng/mL. researchgate.net Another study reported a linear range of 0.50–2,500.00 ng/mL for Dapsone and 0.25–20.00 ng/mL for N-Acetyl Dapsone. researchgate.net

In a separate analysis, the lower limit of quantitation (LLOQ) for N-acetyl dapsone in human plasma was established at 0.100 ng/mL. fda.gov The assay range for N-acetyl dapsone has been documented to be between 50 – 25,000 pg/mL. fda.gov

The following table summarizes the limits of detection and quantification for N-acetyl Dapsone from various research findings.

| Analytical Method | Matrix | Lower Limit of Quantification (LLOQ) | Linear Range | Reference |

| LC-MS/MS | Human Plasma | 0.100 ng/mL | Not Specified | fda.gov |

| LC-MS/MS | Human Plasma | Not Specified | 0.25 - 20.00 ng/mL | researchgate.net |

| HPLC | Not Specified | Not Specified | 0.25 - 20.00 ng/mL | researchgate.net |

| Not Specified | Human Plasma | Not Specified | 50 - 25,000 pg/mL | fda.gov |

Biochemical Stability of N-acetyl Dapsone in Analytical Systems and Storage Conditions

Ensuring the stability of N-acetyl Dapsone in biological samples throughout the collection, storage, and analytical process is critical for accurate quantification. Research has demonstrated that N-acetyl Dapsone, along with its parent drug dapsone, is stable under various storage conditions.

Studies have shown that N-acetyl Dapsone (referred to as MADDS) and dapsone (DDS) are stable in serum or plasma when stored frozen for up to 12 months. scispace.com More extensive long-term stability has been established for N-acetyl Dapsone in human plasma for 563 days when stored at -70°C and for 475 days at -20°C. fda.gov In another instance, dapsone and its metabolite N-acetyl dapsone (NAD) were found to be stable in human plasma for at least 18 months at –70°C. fda.gov

The stability of dapsone has also been evaluated in prepared oral suspensions. Dapsone was found to be stable for at least three months at both 4°C and 25°C in two different suspension formulations. nih.gov

The table below outlines the storage conditions and stability of N-acetyl Dapsone based on published research.

| Analyte | Matrix | Storage Temperature | Duration of Stability | Reference |

| N-acetyl Dapsone (MADDS) & Dapsone (DDS) | Serum/Plasma | Frozen | Up to 12 months | scispace.com |

| N-acetyl Dapsone | Human Plasma | -70°C | 563 days | fda.gov |

| N-acetyl Dapsone | Human Plasma | -20°C | 475 days | fda.gov |

| N-acetyl Dapsone (NAD) & Dapsone | Human Plasma | -70°C | At least 18 months | fda.gov |

| Dapsone | Oral Suspension | 4°C and 25°C | At least 3 months | nih.gov |

Application of Stable Isotope-Labeled N-acetyl Dapsone (D4') as Internal Standards in Quantitative Assays

Stable isotope-labeled internal standards (SIL-IS) are crucial for accurate quantification in mass spectrometry-based assays. nih.gov N-acetyl Dapsone (D4'), a deuterium-labeled version of N-acetyl Dapsone, serves as an ideal internal standard in quantitative analyses. targetmol.comclearsynth.comachemtek.comacanthusresearch.com The use of SIL-IS like N-acetyl Dapsone (D4') helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results. researchgate.net

Deuterium-labeled compounds, such as Dapsone-d4, are frequently used as internal standards in bioanalytical methods. medchemexpress.com For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Dapsone and N-Acetyl Dapsone in human plasma utilized Dapsone D8 as the internal standard. researchgate.net The physicochemical properties of these labeled compounds are nearly identical to their unlabeled counterparts, allowing them to effectively account for matrix effects and variations in instrument response. nih.gov

The application of N-acetyl Dapsone (D4') as an internal standard is particularly valuable in pharmacokinetic studies where precise measurement of drug and metabolite concentrations is essential. researchgate.net

Strategies for Derivatization and Sample Preparation in N-acetyl Dapsone Analysis for Research

Sample preparation and derivatization are often necessary steps to enhance the analytical performance of methods for quantifying N-acetyl Dapsone. The primary goals of these strategies are to improve volatility, enhance chromatographic separation, and increase detection sensitivity, particularly for gas chromatography (GC) and HPLC analysis. ethernet.edu.etweber.huchromatographyonline.comresearchgate.net

Sample Preparation: A common sample preparation technique for analyzing N-acetyl Dapsone in plasma is liquid-liquid extraction (LLE). For example, tertiary butyl methyl ether has been used to extract dapsone and N-acetyl dapsone from plasma samples. researchgate.net Another approach involves solid-phase extraction (SPE), which has been employed for the simultaneous determination of dapsone and other compounds in plasma. researchgate.net

Derivatization: Derivatization involves chemically modifying the analyte to improve its analytical properties. ethernet.edu.etweber.hu While not always required for LC-MS/MS analysis, derivatization can be crucial for GC-based methods. researchgate.net For compounds containing amino groups, like N-acetyl Dapsone, various derivatization reagents can be used. ethernet.edu.et For instance, 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) has been used as a spectrophotometric reagent for the determination of dapsone, reacting with the amino group to form a colored adduct. uctm.edu Other general derivatization techniques include silylation and acylation. researchgate.net The choice of derivatization reagent and method depends on the specific analytical technique and the functional groups present in the analyte. nih.gov

Mechanistic Investigations and Biochemical Roles of N Acetyl Dapsone in Research Models

Metabolic Fate and Disposition Studies of N-acetyl Dapsone (B1669823) in Non-Clinical Models

The metabolic journey of dapsone, and by extension its primary metabolite N-acetyl dapsone (also known as monoacetyldapsone (B194098) or MADDS), has been a subject of extensive investigation in various non-clinical models. These studies are crucial for understanding the biotransformation, stability, and disposition of the compound. Dapsone is metabolized in the liver through two primary, independent, and alternative pathways: N-acetylation to form N-acetyl dapsone, and N-hydroxylation to generate dapsone hydroxylamine (B1172632) (DDS-NOH). nih.govnih.govresearchgate.netpraxis-schuster.ch The acetylation process is catalyzed by the N-acetyltransferase (NAT) enzyme, while the hydroxylation is mediated by cytochrome P-450 (CYP) enzymes. nih.govsante.frscielo.br

In vitro studies using cellular systems, particularly liver microsomes, have provided significant insights into the metabolic dynamics between dapsone and N-acetyl dapsone. Research using human and rat liver microsomes has demonstrated that N-acetyl dapsone can inhibit the N-hydroxylation of dapsone, a pathway leading to the formation of the potentially toxic metabolite, dapsone hydroxylamine. nih.gov

In rat liver microsomes, N-acetyl dapsone proved to be a potent inhibitor of dapsone N-hydroxylation. nih.gov However, the inhibitory effect was significantly less pronounced in human liver microsomes. nih.gov This suggests substantial species-specific differences in the interaction between these metabolic pathways. nih.gov Human liver microsomes were also found to deacetylate N-acetyl dapsone back to dapsone through an NADPH-independent mechanism, a process not observed in rat liver microsomes. nih.gov This reversible acetylation-deacetylation equilibrium has also been noted in other cellular systems, such as activated polymorphonuclear leukocytes (PMN) and mononuclear cells, which are also capable of metabolizing dapsone. nih.gov The N-acetylation of dapsone is primarily handled by the NAT2 isozyme. wikipedia.org

Table 1: Comparative Metabolism of Dapsone in Human and Rat Liver Microsomes

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Citation |

|---|---|---|---|

| DDS N-hydroxylation Affinity | Lower (KM 2-fold greater than rat) | Higher | nih.gov |

| DDS N-hydroxylation Catalytic Activity | Lower (Vmax 12-fold lower than rat) | Higher | nih.gov |

| Relative Catalytic Activity (Vmax/KM) | 22-fold lower than rat | Higher | nih.gov |

| Inhibition of DDS N-hydroxylation by MADDS | 23% inhibition at 0.4 mM | 52% inhibition at 0.01 mM | nih.gov |

| Deacetylation of MADDS to DDS | Present (NADPH independent) | Not Observed | nih.gov |

DDS: Dapsone; MADDS: Monoacetyldapsone (N-acetyl dapsone); KM: Michaelis constant (substrate affinity); Vmax: Maximum reaction velocity.

Metabolic profiling in animal models reveals significant species-dependent variations in the disposition of N-acetyl dapsone. Following administration of dapsone, N-acetyl dapsone (NAD) is observed as a major metabolite in rats and rabbits. tga.gov.au

In rats, plasma levels of N-acetyl dapsone were approximately 20% and 40% of the parent dapsone levels in males and females, respectively. tga.gov.au In rabbits, the levels of N-acetyl dapsone were found to be about twice as high as dapsone levels. tga.gov.au Following topical dermal application of a dapsone formulation to rabbits, the plasma concentration and area under the curve (AUC) for N-acetyl dapsone were approximately two to three times higher than those of the parent compound. fda.gov In contrast, metabolism studies in pigs showed N-acetyl dapsone as the main metabolite, but the formation of the hydroxylamine metabolite was generally below the limit of detection. tga.gov.au Similarly, published data indicate minimal formation of dapsone hydroxylamine in mice. tga.gov.au

Table 2: N-acetyl Dapsone (NAD) Levels in Animal Models Following Dapsone Administration

| Animal Model | Finding | Citation |

|---|---|---|

| Rats (Male) | NAD plasma levels were ~20% of dapsone levels. | tga.gov.au |

| Rats (Female) | NAD plasma levels were ~40% of dapsone levels. | tga.gov.au |

| Rabbits | NAD plasma levels were ~2 times higher than dapsone levels. | tga.gov.au |

| Pigs | NAD was the main metabolite; dapsone hydroxylamine was generally below detection limits. | tga.gov.au |

| Mice | Minimal formation of dapsone hydroxylamine, implying a different metabolic balance. | tga.gov.au |

These studies underscore the importance of selecting appropriate animal models for non-clinical research, as the metabolic handling of dapsone and N-acetyl dapsone can differ significantly from that in humans. nih.govtga.gov.au

Molecular Interactions and Protein Binding Studies of N-acetyl Dapsone and its Precursors

The interaction of drugs with plasma proteins is a critical determinant of their pharmacokinetic profile, affecting their distribution, availability to target tissues, and elimination.

In vitro studies have consistently shown that both dapsone and its primary metabolite, N-acetyl dapsone, bind to plasma proteins, but to significantly different extents. Dapsone is reported to be 50% to 90% bound to plasma proteins. nih.govsante.frmhmedical.com In contrast, N-acetyl dapsone (monoacetyldapsone) is almost completely bound to plasma proteins. nih.govsante.frijdvl.comnih.govresearchgate.net This high degree of protein binding for N-acetyl dapsone significantly limits its unbound fraction in circulation.

Specific studies have quantified the plasma protein binding of dapsone across different species, showing a high degree of similarity. tga.gov.au

Table 3: Plasma Protein Binding of Dapsone and N-acetyl Dapsone

| Compound | Percent Bound to Plasma Proteins | Species | Citation |

|---|---|---|---|

| Dapsone | 70-90% | Human | mhmedical.comnih.govresearchgate.net |

| Dapsone | 50-80% | Human | sante.fr |

| Dapsone | 74% | Human | tga.gov.au |

| Dapsone | 72% | Rat | tga.gov.au |

| Dapsone | 76% | Mouse | tga.gov.au |

| N-acetyl Dapsone | Almost completely bound | Human | nih.govsante.frijdvl.comnih.govresearchgate.net |

The major plasma proteins responsible for binding drugs are albumin, which primarily binds acidic and neutral drugs, and alpha-1-acid glycoprotein, which mainly interacts with basic drugs. cambridgemedchemconsulting.com

Research into the specific binding characteristics has revealed that dapsone binds to a single class of binding sites on human plasma proteins. nih.gov This binding is susceptible to competitive displacement by other drugs. For instance, the antiprotozoal drug pyrimethamine (B1678524) has been shown to competitively displace dapsone from these binding sites. nih.gov The co-administration of pyrimethamine with dapsone resulted in a significant increase in the saliva/plasma dapsone ratio, which suggests an increase in the concentration of free, unbound dapsone in the plasma. nih.gov This type of interaction highlights how co-administered drugs can alter the pharmacokinetic profile of dapsone by competing for the same protein binding sites. nih.gov

Furthermore, it has been noted that N-acetyl dapsone does not bind to lysine (B10760008) residues on proteins as effectively as its parent compound, dapsone. biosynth.com This difference in binding characteristics may contribute to the distinct biochemical profiles of the two molecules. biosynth.com

N-acetyl Dapsone's Influence on Dapsone's Observed Biochemical Actions in Research

A key research finding is the inverse relationship observed between dapsone's two main metabolic pathways. nih.govnih.gov Studies have shown that the formation of N-acetyl dapsone can influence the rate of N-hydroxylation. An inverse relationship between acetylation and hydroxylation (r = -0.69) was found at steady state during long-term dapsone therapy, though this was not apparent after the first dose. nih.gov This suggests that as the body reaches a steady state, the acetylation pathway may play a role in down-regulating the hydroxylation pathway. nih.gov

Modulation of Neutrophil Function by Dapsone and its Metabolites in In Vitro Research

Neutrophils are key effector cells in the innate immune system, and their dysregulation is a feature of many inflammatory diseases. mdpi.com Dapsone and its metabolites are known to modulate several aspects of neutrophil function, which is central to their anti-inflammatory effects. mdpi.comresearchgate.net Research using in vitro models has elucidated several mechanisms by which Dapsone alters neutrophil activity. mdpi.comnih.gov

A primary function of neutrophils during an immune response is the production of reactive oxygen species (ROS) through a process known as the oxidative burst. mdpi.com While crucial for killing pathogens, excessive ROS production can cause significant damage to surrounding tissues. wikipedia.org Dapsone has been shown to significantly decrease the induced oxidative burst in neutrophils at non-cytotoxic concentrations. mdpi.comnih.gov It is believed that part of Dapsone's anti-inflammatory activity stems from its ability to inhibit myeloperoxidase (MPO), a key enzyme in the neutrophil's cytotoxic system responsible for converting hydrogen peroxide to the highly reactive hypochlorous acid. nih.govwikipedia.orgekb.eg By inhibiting MPO, Dapsone and its metabolites can reduce the generation of these damaging oxidants. ekb.egtga.gov.au This action helps to minimize inflammation associated with the generation of these highly reactive species. tga.gov.au

Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA and antimicrobial proteins that neutrophils release to trap and kill pathogens. nih.govconicet.gov.arnih.gov While a vital defense mechanism, excessive or dysregulated NET formation (NETosis) is implicated in various inflammatory and autoimmune conditions. nih.govnih.gov Recent in vitro research has revealed that Dapsone exerts a dose-dependent suppression of NETosis in activated neutrophils. mdpi.comnih.gov This suppression of NET formation is considered a newly recognized anti-inflammatory mechanism of the drug. mdpi.comnih.gov

Neutrophils can produce and secrete various cytokines, which are signaling proteins that regulate the inflammatory response. Interleukin-8 (IL-8) is a potent chemokine that plays a critical role in attracting and activating neutrophils at sites of inflammation. wikipedia.orgphysiology.org Dapsone has been demonstrated to decrease the production of IL-8 by neutrophils under both stimulated and primed conditions in research models. mdpi.comnih.gov This inhibition of IL-8 secretion has also been observed in other cell types, such as human bronchial epithelial cells. nih.gov By downregulating IL-8, Dapsone and its metabolites can reduce further recruitment of neutrophils, thereby dampening the inflammatory cascade. researchgate.netnih.gov

| Surface Marker | Function Category | Effect of Dapsone on Activated Neutrophils | Reference |

|---|---|---|---|

| CD11b/CD18 | Adhesion, Transmigration | Inhibited Expression (Downregulation) | mdpi.comnih.gov |

| CD66 | Adhesion, Degranulation | Inhibited Expression (Downregulation) | mdpi.comnih.gov |

| CD89 | IgA Receptor, Phagocytosis | Inhibited Expression (Downregulation) | mdpi.comnih.gov |

| CD16 | Fc Receptor, Antibody-dependent cytotoxicity | Mitigated Downregulation | mdpi.comnih.gov |

| CD32 | Fc Receptor | Mitigated Downregulation | mdpi.comnih.gov |

| CD181 (CXCR1) | IL-8 Receptor, Chemotaxis | Mitigated Downregulation | mdpi.comnih.gov |

| CD88 (C5aR) | Complement Receptor, Chemotaxis | Mitigated Downregulation | mdpi.comnih.gov |

| CD62L | Adhesion (Selectin) | Mitigated Downregulation | mdpi.comnih.gov |

Contributions to Anti-inflammatory and Immunomodulatory Effects in Research Models

The anti-inflammatory and immunomodulatory properties of Dapsone and its metabolites, including N-acetyl Dapsone, are the result of their multifaceted effects on the immune system, particularly on granulocytes. tga.gov.aupraxis-schuster.ch The primary mechanism is the inhibition of the cytotoxic system within these cells, most notably through the inhibition of the myeloperoxidase enzyme, which protects tissues from oxidative damage during inflammation. ekb.egtga.gov.au

Furthermore, Dapsone is known to scavenge ROS and suppress the recruitment of neutrophils to inflammatory sites. tga.gov.au This is achieved by interfering with chemoattractant-induced signal transduction. tga.gov.au For example, the drug has been shown to inhibit inflammation stimulated by leukotriene B4, partly by preventing its binding to neutrophil receptors. praxis-schuster.chtermedia.pl The collective impact of these actions—reducing oxidative stress, diminishing neutrophil accumulation, and modulating cytokine production—underpins the compound's effectiveness in research models of inflammatory conditions. researchgate.nettga.gov.au While many studies focus on the parent compound, the presence of N-acetyl Dapsone in metabolic equilibrium means it is an integral part of the in vivo environment where these immunomodulatory effects occur. nih.gov

Role as a Chemical Intermediate in Biochemical Signaling Pathways

N-acetyl Dapsone's most clearly defined role is as a major chemical intermediate in the metabolism of Dapsone. caymanchem.commedchemexpress.comnih.gov Upon administration, Dapsone is acetylated to form N-acetyl Dapsone (MADDS), and a dynamic equilibrium is maintained through deacetylation back to the parent drug. caymanchem.com

While direct evidence of N-acetyl Dapsone acting as a signaling intermediate itself is limited, the Dapsone/N-acetyl Dapsone metabolic system as a whole interferes with several biochemical signaling pathways. Dapsone has been reported to inhibit G-protein-mediated signal transduction, which is a common cascade for chemotactic stimuli. termedia.plscielo.br It also interferes with the function of chemokine receptors, such as those for IL-8, and adhesion molecules like CD11b/CD18, which are critical for neutrophil activation and migration. nih.gov The parent compound, Dapsone, or its hydroxylamine metabolite (DDS-NOH), are often credited with these inhibitory activities. nih.govtermedia.pl Therefore, N-acetyl Dapsone functions as a key component within the metabolic pool from which the pharmacologically active molecules that modulate these signaling pathways are derived and maintained.

Synthetic Methodologies for N Acetyl Dapsone D4 and Analogues for Research Applications

Deuterium (B1214612) Labeling Strategies for N-acetyl Dapsone (B1669823) (D4') Synthesis

Synthetic Routes for Specific Deuterium Incorporation

The specific placement of deuterium on the aminophenyl ring of N-acetyl Dapsone (D4') is achieved by using a deuterated precursor. The most logical synthetic route involves the initial synthesis of Dapsone-d4, where the four deuterium atoms are present on one of the phenyl rings, followed by a selective N-acetylation step.

A general method for deuterating aromatic compounds involves a reagent system containing deuterium oxide (D₂O), deuterium chloride (DCl), and a chromium catalyst. This method is effective for exchanging aromatic protons with deuterium, often achieving high isotopic purities researchgate.net. This approach can be used to prepare a deuterated aniline (B41778) or a related precursor, which is then used to construct the Dapsone-d4 molecule. The final step is the acetylation of the amino group on the non-deuterated ring to yield the target molecule, N-acetyl Dapsone (D4').

Precursor Synthesis and Isotopic Enrichment for Labeled N-acetyl Dapsone

The primary precursor for the synthesis of N-acetyl Dapsone (D4') is Dapsone-d4. The synthesis of this precursor is the key step where isotopic enrichment occurs. The goal is to produce Dapsone with four deuterium atoms specifically on the 4-aminophenyl group attached to the sulfonyl bridge.

The synthesis can be approached by using a deuterated starting material, such as aniline-d5, and building the dapsone molecule. Alternatively, a direct H-D exchange on a suitable dapsone precursor or on dapsone itself can be performed, although this may offer less control over the specific positions of deuteration. Isotopic enrichment is controlled by the purity of the deuterated reagents (e.g., D₂O, DCl) and the reaction conditions researchgate.net. Following the synthesis of Dapsone-d4, a selective acetylation reaction is performed. This is typically achieved by reacting Dapsone-d4 with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride under controlled conditions to favor mono-acetylation on the desired nitrogen atom, yielding N-acetyl Dapsone (D4').

Table 1: Key Precursors and Reagents in N-acetyl Dapsone (D4') Synthesis

| Compound/Reagent | Role in Synthesis | Reference |

| Dapsone-d4 | Deuterated precursor to be acetylated | synzeal.comcleanchemlab.com |

| Aniline-d5 | Potential starting material for Dapsone-d4 synthesis | N/A |

| Deuterium Oxide (D₂O) | Source of deuterium for H-D exchange reactions | researchgate.net |

| Deuterium Chloride (DCl) | Acid catalyst for deuteration | researchgate.net |

| Acetic Anhydride | Acetylating agent for the final synthesis step | N/A |

Synthesis of N-acetyl Dapsone Derivatives for Structure-Activity Relationship (SAR) Studies in Research

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For dapsone and its metabolites, synthesizing a variety of derivatives allows researchers to probe these relationships, potentially leading to the development of new therapeutic agents. mdpi.comasm.org

Derivatives are often synthesized by modifying the functional groups of the parent molecule. In the case of dapsone, the two primary amino groups are common sites for modification. For instance, an N-acylation reaction was used to synthesize the derivative N,N'-(sulfonyl bis (4,1-phenylene)) dioctanamide (DDS-13) from dapsone to evaluate its potential as an anticancer agent. nih.gov This highlights how extending the acyl chain from the simple acetyl group of N-acetyl dapsone can dramatically alter its biological properties. nih.gov

Another approach involves the condensation of dapsone with various substituted aromatic aldehydes to create a series of imine derivatives. researchgate.net These modifications were made to explore the antioxidant potential of the resulting compounds, comparing them to the parent dapsone. researchgate.net The results from these studies help to build a pharmacophoric model, identifying the key structural features necessary for a desired biological effect. asm.org

Table 2: Examples of Dapsone Derivatives for SAR Studies

| Derivative Name | Synthetic Modification | Research Application | Reference |

| N,N'-(sulfonyl bis (4,1-phenylene)) dioctanamide (DDS-13) | N-acylation with octanoyl chloride | Evaluation of anticancer cytotoxicity | nih.gov |

| Dapsone-imine derivatives | Condensation with substituted aromatic aldehydes | Investigation of antioxidant activity | researchgate.net |

| N-sulfonyl-1,2,3-triazoles | Click chemistry approach from N-propargylated precursors | Evaluation of anticancer activity | mdpi.com |

Purification and Characterization of Synthetic N-acetyl Dapsone for Research Purity

After synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and quality of N-acetyl Dapsone (D4') for research use. High purity (typically ≥95% or ≥98%) is required for accurate and reproducible experimental results. caymanchem.comalsachim.com

Purification: Column chromatography is a standard and effective method for purifying synthetic N-acetyl Dapsone and its analogues. google.com This technique separates the desired compound from unreacted starting materials, by-products, and other impurities based on differential adsorption to a stationary phase. The choice of solvent system and stationary phase is optimized to achieve the best separation.

Characterization: A combination of analytical techniques is employed to confirm the structure and assess the purity of the final product. A comprehensive Certificate of Analysis (CoA) is typically provided by suppliers, detailing the results of these tests. cleanchemlab.comclearsynth.com

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. For N-acetyl Dapsone (D4'), high-resolution mass spectrometry can verify the incorporation of the four deuterium atoms by detecting the correct molecular mass (approximately 294.4 g/mol ). synzeal.comsynzeal.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for both identifying and quantifying N-acetyl Dapsone in complex matrices like plasma. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. In the case of N-acetyl Dapsone (D4'), the absence of proton signals in the 2,3,5,6-positions of the aminophenyl ring in the ¹H NMR spectrum would confirm the successful and specific deuteration.

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify the characteristic functional groups present in the molecule, such as N-H, C=O (amide), and S=O (sulfone) bonds. nih.gov

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of the synthesized compound. By comparing the peak area of the product to the total area of all peaks, a percentage purity can be calculated.

Table 3: Analytical Techniques for Characterization and Purity Assessment

| Technique | Purpose | Information Obtained | Reference |

| LC-MS/MS | Identification and Quantification | Molecular weight confirmation, structural fragmentation patterns, concentration in biological samples | researchgate.net |

| NMR Spectroscopy | Structural Elucidation | Confirmation of chemical structure and specific location of deuterium atoms | N/A |

| FT-IR Spectroscopy | Functional Group Identification | Presence of key chemical bonds (e.g., amide, sulfone) | nih.gov |

| HPLC | Purity Determination | Percentage purity of the final product | caymanchem.com |

Computational and in Silico Approaches in N Acetyl Dapsone Research

Molecular Modeling and Docking Studies for Protein Interactions of N-acetyl Dapsone (B1669823)

Molecular modeling and docking are computational techniques used to predict how a ligand, such as N-acetyl dapsone, might bind to a protein's active site. These methods are instrumental in elucidating drug mechanisms and predicting potential interactions.

While specific docking studies on N-acetyl dapsone are not extensively documented, a significant body of research on its parent compound, dapsone, provides a framework for understanding these interactions. For instance, molecular docking has been employed to investigate how dapsone and its derivatives interact with key protein targets. One such target is dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms like Mycobacterium leprae. researchgate.netnih.gov Computational modeling helped elucidate the molecular basis of dapsone resistance, showing that mutations in DHPS can lead to decreased binding energy and weaker interactions (including changes in hydrogen bonds and hydrophobic contacts), thereby reducing the drug's efficacy. nih.gov

Similarly, docking simulations have been used to model the interaction of dapsone with the human leukocyte antigen (HLA)-B*13:01 protein. nih.govresearchgate.net These studies suggest that dapsone fits well within the antigen-recognition site of this specific HLA variant, a finding that helps explain the genetic predisposition to dapsone hypersensitivity syndrome. nih.gov The insights gained from these dapsone studies are critical for hypothesizing how the addition of an acetyl group in N-acetyl dapsone might alter binding affinity and specificity with these and other proteins. The altered size, shape, and charge distribution would likely modify its interaction profile, a subject ripe for future in silico investigation.

Molecular Dynamics Simulations to Elucidate Conformational Behavior of N-acetyl Dapsone

Molecular dynamics (MD) simulations offer a powerful lens to observe the movement and conformational changes of molecules over time, providing a dynamic picture of molecular interactions. This technique can reveal how a ligand and its protein target adapt to each other and the stability of their complex.

MD simulations have been integral to understanding the complex interactions of the parent drug, dapsone. For example, simulations were used alongside docking studies to investigate dapsone's binding to both wild-type and mutant forms of dihydropteroate synthase (DHPS) and to the HLA-B13:01 protein. nih.govnih.gov These simulations help validate docking poses and assess the stability of the predicted interactions over time. In the study of dapsone's interaction with HLA-B13:01, MD simulations combined with binding free energy calculations indicated a much greater binding affinity of dapsone for the risk-associated HLA-B13:01 variant compared to a non-risk variant, HLA-B13:02. nih.gov

Furthermore, computational studies have explored the self-association tendencies of dapsone, noting that it often adopts a stacked conformation in solutions, a behavior influenced by the solvent environment. mdpi.commdpi.com While specific MD studies focusing solely on the conformational behavior of isolated N-acetyl dapsone are not prominent in the literature, the methods are well-established. Such studies would be valuable in understanding how acetylation affects the molecule's flexibility, its preferred shapes (conformations), and its ability to self-associate, which in turn influences its solubility and interactions with biological targets. mdpi.com

In Silico Prediction of Metabolic Pathways and Enzyme Interactions Involving N-acetyl Dapsone

In silico metabolism prediction tools are crucial for anticipating how a compound will be processed in the body, identifying potential metabolites, and flagging possible drug-drug interactions. nih.govnews-medical.nethelsinki.fi These tools use a combination of rule-based systems, expert knowledge, and machine learning models to predict the outcomes of biotransformation reactions. helsinki.fi

The metabolic pathway of dapsone is well-characterized and serves as a prime example for in silico prediction. The primary route of dapsone metabolism involves its acetylation in the liver to form N-acetyl dapsone (monoacetyldapsone). nih.govresearchgate.netglpbio.cn This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. nih.gov Computational models can effectively predict this pathway based on the chemical structure of dapsone and the known substrate specificity of NAT enzymes.

Beyond its formation, the subsequent metabolism of both dapsone and N-acetyl dapsone can also be predicted. Both compounds can undergo N-hydroxylation, a reaction mediated by cytochrome P450 (CYP) enzymes, to produce toxic hydroxylamine (B1172632) metabolites. researchgate.net Studies have identified that various CYP isoforms are involved in this process. praxis-schuster.ch The interaction with these enzymes is a key determinant of the compound's potential toxicity. The use of multiple in silico tools can provide a more comprehensive prediction of all possible phase I and phase II metabolites. researchgate.net

Table 1: Key Enzymes in the Metabolism of Dapsone and its Metabolites

| Enzyme Family | Specific Enzyme | Role |

|---|---|---|

| N-acetyltransferase | NAT2 | Catalyzes the acetylation of dapsone to N-acetyl dapsone. nih.gov |

| Cytochrome P450 | CYP2C6/2C11, CYP3A1 | Implicated in the hydroxylation of dapsone and monoacetyldapsone (B194098) in rat liver microsomes. praxis-schuster.ch |

| Cytochrome P450 | CYP Isoforms | Mediate the N-hydroxylation of dapsone and N-acetyl dapsone to form hydroxylamine metabolites. researchgate.net |

Virtual Screening Applications for Identifying Interacting Biochemical Entities of N-acetyl Dapsone

Virtual screening is a computational technique used in drug discovery to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govox.ac.uksemanticscholar.org This method can be used in two primary ways: ligand-based screening, which searches for molecules similar to a known active compound, or structure-based screening, which docks compounds into the 3D structure of a target protein. nih.govplos.org

While there are no specific reports of using N-acetyl dapsone as a query molecule in virtual screening campaigns, the methodology has been widely applied to find inhibitors for targets relevant to the action of its parent drug, dapsone. For example, virtual screening has been successfully used to identify novel inhibitors for various enzymes by docking large chemical libraries against their active sites. plos.orgmdpi.comnih.gov

In the context of dapsone's mechanism, virtual screening could be used to discover new molecules that inhibit dihydropteroate synthase (DHPS), providing alternatives in cases of drug resistance. nih.gov Conversely, N-acetyl dapsone itself could be used in a "reverse docking" or target fishing approach, where it is screened against a library of protein structures to identify potential unknown biological targets or off-targets. This could help to elucidate other pharmacological or toxicological effects of the metabolite. The application of virtual screening represents a significant opportunity to better understand the biological role of N-acetyl dapsone and to discover new chemical probes or therapeutic agents. nih.govox.ac.uk

Emerging Research Directions and Methodological Advancements for N Acetyl Dapsone

Development of Novel Analytical Techniques for N-acetyl Dapsone (B1669823) and its Further Metabolites

The accurate quantification of N-acetyl dapsone and other dapsone metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. Research has moved from older, less specific colorimetric and fluorimetric methods towards more sophisticated and sensitive techniques. bohrium.com Modern analytical chemistry offers several advanced methods for the determination of N-acetyl dapsone.

High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of dapsone and its metabolites. researchgate.net Recent developments have focused on creating more environmentally friendly and efficient HPLC methods. For instance, a green and stability-indicating reversed-phase (RP)-HPLC method has been developed for dapsone determination, which is also applicable to its metabolites. thaiscience.info This method utilizes a mobile phase of formic acid solution and ethanol, reducing the reliance on more hazardous solvents. thaiscience.info Such methods are validated for linearity, precision, and accuracy, ensuring their suitability for routine analysis and stability studies. thaiscience.info

Spectrophotometry also remains a viable analytical tool, with new methods being developed for greater simplicity and sensitivity. asianpubs.org Novel spectrophotometric techniques involve chemical derivatization to produce a colored product that can be easily measured. One such method is based on the diazotization of dapsone, followed by a coupling reaction with reagents like iminodibenzyl (B195756) or N-bromosuccinimide and promethazine (B1679618) hydrochloride to form colored products with distinct absorbance maxima. researchgate.net Another approach uses a micro total analysis system (µTAS) with 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) as a spectrophotometric reagent, which reacts with dapsone to form a colored adduct. uctm.eduuctm.edu

The gold standard for sensitivity and specificity in metabolite analysis is Liquid Chromatography-Mass Spectrometry (LC-MS). A sensitive LC-MS/MS method has been established for the simultaneous determination of dapsone and N-acetyl dapsone in plasma, demonstrating the power of this technique in pharmacokinetic studies. medchemexpress.com

Table 1: Comparison of Modern Analytical Techniques for N-acetyl Dapsone

| Technique | Principle | Advantages | Linearity Range (Dapsone) |

|---|---|---|---|

| Green RP-HPLC | Chromatographic separation on a C18 column with an eco-friendly mobile phase. thaiscience.info | Environmentally friendly, stability-indicating, accurate, precise. thaiscience.info | 0.2-50 µg/mL thaiscience.info |

| Spectrophotometry (µTAS) | Reaction with NBD-Cl in an alkali solution to produce a colored adduct measured at 468 nm. uctm.edu | Simple, rapid, inexpensive, accurate. uctm.edu | 0.5-100 µg/mL uctm.edu |

| Spectrophotometry (Diazotization) | Formation of a colored azo product after diazotization and coupling with a reagent. researchgate.net | Rapid, sensitive, simple. researchgate.net | 0.1–2.5 µg/mL researchgate.net |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in N-acetyl Dapsone Research

"Omics" technologies provide a holistic view of biological systems, and their integration into dapsone research is beginning to reveal complex molecular interactions.

Proteomics , the large-scale study of proteins, has been applied to understand the pharmacological effects of dapsone. A pharmacoproteomic study on the aqueous humor in a rat model of endotoxin-induced uveitis compared the effects of dapsone and prednisolone. nih.gov Using high-resolution mass spectrometry, researchers identified unique protein profiles for the normal, inflamed, dapsone-treated, and prednisolone-treated groups. nih.gov The analysis revealed 158 unique proteins in the dapsone-treated group, providing insights into its anti-inflammatory mechanisms, which were found to be comparable to prednisolone. nih.gov This approach allows for the identification of protein biomarkers and therapeutic targets, moving beyond a single-pathway analysis to a system-wide understanding of the drug's effect. youtube.com

Metabolomics , the comprehensive analysis of small molecules (metabolites) within a biological system, offers another avenue for understanding the disposition and effects of dapsone and N-acetyl dapsone. mdpi.com While specific metabolomics studies focused solely on N-acetyl dapsone are emerging, the field provides the tools to map the metabolic pathways influenced by dapsone administration. nih.govnih.gov This includes not only the primary acetylation and hydroxylation pathways but also subsequent conjugation reactions with glucuronic acid, which leads to water-soluble metabolites for excretion. nih.govnih.gov By profiling the changes in the broader metabolome, researchers can uncover previously unknown biochemical effects and interactions of N-acetyl dapsone.

Advanced In Vitro and Ex Vivo Research Models for Mechanistic Elucidation of N-acetyl Dapsone's Biochemical Role

To understand the formation and function of N-acetyl dapsone, researchers utilize a variety of in vitro and ex vivo models that replicate physiological conditions.

In vitro models are essential for studying the specific enzymes and cellular environments involved in dapsone metabolism.

Human Liver Subcellular Fractions: Studies using human liver cytosol have been instrumental in identifying the N-acetyltransferase (NAT) isoforms responsible for acetylating dapsone. nih.gov These experiments, which involve incubating dapsone with liver cytosol and an acetyl coenzyme A regenerating system, have helped determine kinetic parameters like K_M and V_max for the formation of N-acetyl dapsone. nih.gov

Recombinant Enzymes: To pinpoint the exact enzyme responsible for acetylation, researchers use bacterially expressed human NAT1 and NAT2 enzymes. nih.gov This allows for the characterization of each enzyme's specific contribution to N-acetyl dapsone formation, free from the complexity of a cellular environment. nih.gov

Cell-Free Systems and Intact Cells: The inhibitory activity of dapsone has been investigated in both intact polymorphonuclear leukocytes (PMN) and cell-free systems, providing insights into its anti-inflammatory mechanisms beyond its metabolism. nih.gov

Whole Blood: Ex vivo studies using whole blood from human subjects have investigated the acetylation of dapsone immediately following blood withdrawal. nih.gov These studies have shown that dapsone acetylation in whole blood is time- and concentration-dependent, highlighting that the N-acetyltransferase in blood cells is likely of the monomorphic type, as opposed to the polymorphic liver enzymes. nih.gov

Ex vivo and preclinical models bridge the gap between simplified in vitro systems and human studies.

Murine Models: Antibody transfer mouse models of autoimmune blistering diseases like epidermolysis bullosa acquisita have been used to evaluate the therapeutic effect of dapsone. nih.gov In these models, dapsone was shown to mitigate inflammation by reducing neutrophil recruitment and disrupting the release of leukotriene B4 and reactive oxygen species (ROS). nih.gov Such models are instrumental in uncovering the modes of action of dapsone, and by extension, the potential role of its metabolites in these effects. nih.gov

Table 2: Research Models for Studying N-acetyl Dapsone Formation and Role

| Model Type | Specific Example | Key Findings/Applications |

|---|---|---|

| In Vitro (Subcellular) | Human liver cytosol nih.gov | Determination of kinetic parameters (K_M, V_max) for N-acetyl dapsone formation; identification of NAT enzyme involvement. nih.gov |

| In Vitro (Recombinant) | Bacterially expressed NAT1 and NAT2 nih.gov | Characterization of specific enzyme isoforms responsible for dapsone acetylation. nih.gov |

| Ex Vivo (Cellular) | Human whole blood nih.gov | Demonstrated time- and concentration-dependent acetylation; suggested a monomorphic N-acetyltransferase in blood cells. nih.gov |

Exploration of N-acetyl Dapsone as a Biochemical Probe for Enzyme Activity and Pathway Elucidation

The metabolic conversion of dapsone to N-acetyl dapsone serves as a powerful in vivo biochemical probe for assessing the activity of N-acetyltransferase (NAT) enzymes, particularly the polymorphic NAT2 enzyme. nih.govnih.gov This application is crucial for phenotyping individuals as "slow" or "rapid" acetylators, a genetic trait that can influence the efficacy and toxicity of various drugs. nih.govnih.gov

The "acetylation ratio," calculated as the ratio of the plasma concentration of N-acetyl dapsone (MADDS) to that of dapsone, is a widely used index for this purpose. bohrium.comnih.gov After dapsone administration, this ratio is measured at a specific time point. nih.gov

Slow acetylators exhibit a low MADDS/dapsone ratio. inchem.org

Rapid acetylators display a high MADDS/dapsone ratio. inchem.org

This phenotyping is clinically relevant because the balance between acetylation (a detoxification pathway) and N-hydroxylation (a pathway leading to a potentially toxic metabolite) can determine an individual's risk of adverse reactions. nih.gov By using the formation of N-acetyl dapsone as a probe, it's possible to identify individuals who are slow acetylators and may be at a higher risk. nih.gov

Q & A

Q. What is the metabolic pathway of Dapsone leading to the formation of N-acetyl Dapsone (D4'), and what analytical methods are used to detect this metabolite?

N-acetyl Dapsone (D4') is a deuterium-labeled metabolite of Dapsone, formed via acetylation by hepatic N-acetyltransferases. Dapsone undergoes primary metabolism through N-hydroxylation and acetylation, with the latter producing N-acetyl Dapsone (D4') as a stable metabolite . Analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are critical for detecting and quantifying this metabolite in biological matrices. For example, HPLC methods with UV detection (182–310 nm) have been validated for simultaneous quantification of Dapsone and its metabolites in plasma . Deuterium labeling enhances tracking precision in metabolic stability studies by reducing interference from endogenous compounds .

Q. How does deuterium labeling in N-acetyl Dapsone (D4') improve its utility in pharmacokinetic studies compared to the non-labeled form?

Deuterium labeling introduces isotopic mass differences, enabling precise distinction between endogenous metabolites and the labeled compound in mass spectrometry. This is particularly useful for studying metabolic stability, distribution, and excretion without confounding signals from natural isotopes. For instance, deuterated analogs like N-acetyl Dapsone (D4') allow researchers to trace metabolite formation kinetics in vivo and assess enzyme-specific acetylation rates .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study the pharmacokinetic variability of N-acetyl Dapsone (D4') across biological matrices?

Central composite design (CCD) and response surface methodology (RSM) are effective for optimizing parameters in metabolite studies. For example, CCD has been applied to Dapsone formulations to evaluate interactions between variables like excipient concentrations and pH . A quadratic model (e.g., ) can predict metabolite stability under varying conditions. Researchers should employ factorial designs to test biological variables (e.g., enzyme activity, tissue specificity) and validate findings using cross-species models .

Q. What methodological approaches address contradictions in the literature regarding the toxicological implications of N-acetyl Dapsone (D4') metabolites?

Conflicting data on metabolite toxicity (e.g., methemoglobinemia induction by hydroxylamine derivatives) require comparative in vitro assays. For example, erythrocyte exposure assays can quantify oxidative stress (e.g., glutathione depletion) caused by Dapsone hydroxylamine vs. N-acetyl Dapsone (D4') . Additionally, knockout cell lines (e.g., CYP3A4-deficient) can isolate metabolic pathways contributing to toxicity. Bayesian statistical frameworks may reconcile discrepancies by weighting studies based on sample size and methodological rigor .

Q. What in vitro and in vivo models are most effective for elucidating the pharmacological activity of N-acetyl Dapsone (D4') compared to Dapsone?

- In vitro: Enzyme inhibition assays (e.g., dihydropteroate synthase [DHPS] activity) can compare Dapsone and its metabolite’s bacteriostatic efficacy. Competitive binding studies using radiolabeled substrates (e.g., H-PABA) quantify inhibition constants () .

- In vivo: Transgenic Caenorhabditis elegans models (as in ) assess lifespan effects, while murine models of Mycobacterium tuberculosis evaluate metabolite penetration into nerve tissues . Deuterium labeling facilitates tissue-specific distribution studies via imaging mass spectrometry .